molecular formula C7H12O2 B12533016 (1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol CAS No. 682774-62-5

(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol

Cat. No.: B12533016
CAS No.: 682774-62-5
M. Wt: 128.17 g/mol
InChI Key: HBYUFURHUIOACM-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,6R)-6-Methyl-7-oxabicyclo[410]heptan-3-ol is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable epoxide precursor. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,6R,7S)-1,4,4,7-Tetramethyltricyclo[5.3.1.0²,⁶]undecan-11-ol: Another bicyclic compound with a different ring structure and functional groups.

    Imidazoles: While structurally different, imidazoles share some functional similarities in terms of reactivity and applications.

Uniqueness

(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and stability are advantageous.

Properties

CAS No.

682774-62-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C7H12O2/c1-7-3-2-5(8)4-6(7)9-7/h5-6,8H,2-4H2,1H3/t5-,6-,7+/m0/s1

InChI Key

HBYUFURHUIOACM-LYFYHCNISA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C[C@@H]1O2)O

Canonical SMILES

CC12CCC(CC1O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.